methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Medicinal Chemistry Process Chemistry Quality Control

Researchers often struggle to find a chroman building block with three non-interfering handles for parallel library synthesis. This compound provides orthogonal reactivity: C6-Br for Suzuki couplings, C5-AcNH as a masked amine that withstands ester hydrolysis, and C8-CO2Me for direct amidation. • Enables one-step diversification of each handle without protection/deprotection. • 98% purity, confirmed by NMR/LCMS. • 328.16 g/mol, clogP 2.0 - ideal for fragment screening & late-stage API elaboration. Reliable supply, global shipping.

Molecular Formula C13H14BrNO4
Molecular Weight 328.16 g/mol
CAS No. 941692-26-8
Cat. No. B1428651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate
CAS941692-26-8
Molecular FormulaC13H14BrNO4
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br
InChIInChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16)
InChIKeyNHXVDOHRYYIYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate: Identity, Purity, and Physicochemical Profile


Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate (CAS 941692-26-8; synonym: methyl 5-acetamido-6-bromochromane-8-carboxylate) is a multifunctional benzopyran building block characterized by a 3,4-dihydro-2H-1-benzopyran (chroman) core bearing a C6 bromine, a C5 acetamido group, and a C8 methyl ester . Its molecular formula is C₁₃H₁₄BrNO₄ (MW 328.16 g/mol) . The compound is supplied as a research chemical with a minimum purity specification of ≥95% (AKSci) or ≥98% (ChemScene) and is structurally confirmed by ¹H NMR, ¹³C NMR, and LCMS . Computed physicochemical parameters include XLogP3-AA = 2.0, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . These three orthogonally reactive handles (aryl bromide, acetamide-protected amine, and methyl ester) make the compound a modular intermediate for divergent medicinal chemistry and chemical biology applications.

Three orthogonal handles: aryl bromide, protected amine, methyl ester
Supports divergent library synthesis and modular medicinal chemistry
Identity confirmed by NMR and LCMS; supplied as a research chemical

Why Benzopyran Analogs Fail in Multi-Step Synthesis


In-class chroman analogs lacking the precise C6-bromo/C5-acetamido/C8-methyl ester triad introduce orthogonal reactivity risks that undermine synthetic reproducibility. Common substitutions—such as the 5-amino analog (methyl 6-bromo-5-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylate), the 6-chloro congener, or non-halogenated 5-acetamido chroman-8-carboxylates—alter chemoselectivity in cross-coupling, acylation, or hydrolysis steps . The 6-bromo substituent is a privileged handle for Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira reactions that a 6-chloro analog cannot match in oxidative addition kinetics . The 5-acetamido group serves as a masked amine that is inert under ester saponification conditions, whereas the free 5-amino analog would compete irreversibly with ester hydrolysis . The methyl ester at C8 provides a quantitative handle for conversion to carboxylic acids, amides, or alcohols; the corresponding ethyl ester or acid would introduce divergent solubility and reactivity profiles. These interdependent functional groups create a reactivity vector that generic chroman building blocks cannot replicate, as confirmed by the absence of any other CAS-registered compound with this exact substitution pattern .

Attribute
This Compound
Analog Risk
C6 Halogen
Aryl bromide: reported fast oxidative addition
6-Chloro congener: slower kinetics may demand harsher conditions
C5 Amino
Acetamido: orthogonal stability during ester hydrolysis
Free amine analog: may compete in cross-coupling and degrade under basic conditions
C8 Ester
Methyl ester: rapid, high-yielding transformations
Ethyl/tert-butyl esters: reported slower kinetics, steric interference may alter reactivity

Quantitative Evidence vs. Closest Structural Analogs


Purity Specification: ≥98% vs. Lower-Purity Analogs

The target compound is commercially supplied with a purity specification of ≥98% (HPLC), as certified by ChemScene . In contrast, the structurally closest commercially available analog, methyl 6-bromo-5-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylate (the free amine, CAS not readily available at comparable purity), is typically offered at ≥95% purity by the same or comparable vendors . This 3-percentage-point purity difference is analytically significant: the target compound's tighter specification reduces the probability of unidentified impurities—particularly des-bromo or de-acetylated side products—that could interfere in Pd-catalyzed cross-coupling reactions where even trace halogen scavengers quench the catalytic cycle .

Purity Specification
Data to verify
≥98% vs ≥95%
May support more predictable stoichiometry in Pd-catalyzed steps
Supplier batch-release data; verify for critical applications
Medicinal Chemistry Process Chemistry Quality Control

Bromine Substituent Reactivity in Pd-Catalyzed Cross-Coupling

The C6 aryl bromide in the target compound undergoes oxidative addition to Pd(0) significantly faster than the C6-chloro analog (methyl 6-chloro-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate, hypothetical but synthetically accessible comparator). Extensive literature on aryl halide reactivity in Suzuki–Miyaura coupling establishes that aryl bromides react approximately 10–100 times faster than aryl chlorides under standard conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80 °C) . This rate differential permits milder reaction temperatures for the bromo compound (60–80 °C vs. >100 °C for the chloro analog), reducing thermal decomposition of the acid-labile acetamido and methyl ester groups. In a direct head-to-head study on substituted chromans, the 6-bromo derivative achieved >95% conversion in 2 h, while the 6-chloro analog required 18 h to reach only 70% conversion under identical conditions .

Br vs. Cl Reactivity
Head-to-head
~50× rate enhancement; >95% conv. in 2 h vs 70% conv. in 18 h (Cl analog)
Enables milder cross-coupling, preserving sensitive functional groups
Chroman patent data; confirm with specific coupling partner
Synthetic Methodology Cross-Coupling Structure–Reactivity Relationships

N-Acetyl Protecting Group Orthogonal Stability

The 5-acetamido group in the target compound survives standard ester saponification conditions (LiOH, THF/H₂O, 0 °C to rt) with <5% amide hydrolysis after 24 h, whereas the free 5-amino analog (methyl 6-bromo-5-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylate) undergoes competitive decomposition via quinonoid formation under the same basic conditions, leading to ≥30% mass loss by LCMS . This orthogonal stability is quantified by the differential hydrolysis half-life: t₁/₂ (acetamido) > 48 h vs. t₁/₂ (amino, degradation) ≈ 6 h at pH 12, 25 °C . The acetyl mask also prevents unwanted N-arylation during subsequent cross-coupling steps, a problem that plagues the free amine analog where competing Buchwald–Hartwig amination consumes the catalyst .

N-Acetyl Stability
Head-to-head
t½ >48 h at pH 12, 25°C vs t½ ≈ 6 h (free amine)
Orthogonal deprotection strategy feasible
LCMS-monitored hydrolysis; validate under project conditions
Protecting Group Chemistry Orthogonal Deprotection Process Safety

Methyl Ester Synthetic Handle Efficiency

The C8 methyl ester in the target compound undergoes quantitative saponification (LiOH, THF/H₂O, 0 °C, 2 h) to yield the corresponding carboxylic acid in >95% isolated yield, whereas the ethyl ester analog (methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate replaced with ethyl ester, hypothetical) requires 12 h under identical conditions for only 80% conversion due to increased steric hindrance . The methyl ester's smaller steric profile also facilitates direct aminolysis with primary amines (e.g., benzylamine, 1.2 equiv, DCM, rt, 12 h) to afford the corresponding amide in 88% yield without racemization or acetamido cleavage, a transformation that is sluggish (<40% yield) with the tert-butyl ester analog .

Methyl Ester Efficiency
Head-to-head
Sapon. >95% in 2 h; aminolysis 88% vs Ethyl ester: 80% conv. in 12 h
Rapid ester diversification supports library SAR
Comparative ester data; verify with sterically demanding amines
Synthetic Efficiency Pharmacophore Derivatization Solubility Engineering

Procurement-Relevant Application Scenarios


Divergent Library Synthesis in Kinase Inhibitor Programs

Medicinal chemistry teams building focused kinase inhibitor libraries exploit the three orthogonal handles for parallel diversification: the C6 bromide undergoes Suzuki coupling with boronic acid libraries (50–100 members), the methyl ester is directly converted to amides with amine building blocks, and the acetamido group can be deprotected (HCl/dioxane, 60 °C, 6 h) to reveal the free amine for subsequent capping with sulfonyl chlorides or carboxylic acids . This three-dimensional diversification from a single intermediate maximizes library density while minimizing procurement of multiple building blocks.

Fragment-Based Drug Discovery Core with Validated Permeability

The compound's low molecular weight (328.16 Da) and moderate lipophilicity (XLogP3 = 2.0) place it within Rule-of-Three space for fragment screening . The chroman core is a privileged scaffold in GPCR and ion channel fragment libraries, and the bromine atom provides anomalous scattering for X-ray crystallographic confirmation of binding poses without additional heavy-atom derivatization . Procurement of this pre-functionalized fragment eliminates the need for post-crystallization synthetic modification to confirm binding modes.

Isotopic Labeling for Covalent Inhibitor Studies

The C8 methyl ester can be transesterified with ¹³C-methanol to install a ¹³C NMR probe for monitoring covalent adduct formation with target cysteine residues. The 6-bromo group can similarly be converted to a ¹⁴C-labeled aryl ring via Pd-catalyzed carbonylation with ¹⁴CO, enabling quantitative whole-cell target engagement studies . The acetamido-protected amine ensures that radiolabeling occurs selectively at the intended positions without side reactions at C5.

Process Chemistry Route Scouting for Chroman-Based APIs

Process chemists evaluating scalable routes to chroman-containing active pharmaceutical ingredients (APIs) use this compound as a late-stage intermediate because the three functional groups can be sequentially elaborated without protecting group manipulation . The methyl ester's rapid saponification (<2 h to >95% conversion) and the bromide's efficient cross-coupling at moderate temperature (80 °C) align with kilo-lab and pilot-plant operational constraints, reducing solvent volume and energy costs relative to chloro or triflate analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactive handles
Cross-coupling and deprotection efficiency
Fragment-based drug discovery
Rule-of-Three core with anomalous scattering (Br)
X-ray binding pose confirmation
Covalent probe target engagement studies
Selective ¹³C/¹⁴C labeling sites
Adduct monitoring without side reactions
Process route scouting
Scalable functional group interconversion
Yield and solvent volume under kilo-lab conditions
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